Tephrosin is a natural compound classified as a rotenoid, primarily isolated from the plant Tephrosia vogelii. It is characterized by its complex structure, comprising a pentacyclic aromatic ether and cyclic ketone, with the molecular formula . Tephrosin exhibits significant biological activities, particularly in cancer research, where it has been noted for its potential anti-cancer properties.
Studies have shown tephrosin to possess promising antitumor effects, with research focusing on its ability to:
These findings suggest tephrosin's potential as a chemotherapeutic agent. However, further research is crucial to:
Beyond cancer research, tephrosin is being explored in other scientific areas, including:
Tephrosin is recognized for its anti-cancer properties. Research indicates that it can resensitize paclitaxel-resistant ovarian cancer cells to chemotherapy by inhibiting the fibroblast growth factor receptor 1 signaling pathway . Furthermore, tephrosin has shown cytotoxic effects on various cancer cell lines, including inducing autophagic cell death and inhibiting key survival pathways such as AKT and STAT3 . Its ability to bind to DNA has also been explored, revealing potential mechanisms for its cytotoxicity against tumor cells .
The synthesis of tephrosin can be achieved via several methods:
These methods highlight the versatility and efficiency in producing tephrosin for research and therapeutic applications.
Tephrosin has several applications in medicinal chemistry:
Interaction studies involving tephrosin have focused on its binding affinity with DNA and proteins. Spectroscopic techniques have demonstrated that tephrosin can intercalate with calf thymus DNA, affecting cellular functions and contributing to its cytotoxic effects . Additionally, studies have shown that tephrosin interacts with various signaling pathways that are critical in cancer cell survival and proliferation.
Tephrosin shares structural and functional similarities with several other compounds in the rotenoid family. Here are some notable comparisons:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Rotenone | Rotenoid | Insecticide; mitochondrial inhibitor | Widely used as a pesticide |
Deguelin | Rotenoid | Anti-cancer; inhibits cell proliferation | Similar structure but different activity profile |
Milletosin | Rotenoid | Anti-cancer; cytotoxic effects | Less studied compared to tephrosin |
12a-Hydroxyrotenone | Rotenoid | Anti-cancer; potential therapeutic use | Hydroxyl group alters activity |
Tephrosin is unique due to its specific ability to resensitize drug-resistant cancer cells while exhibiting strong cytotoxic properties against various cancer types.
Tephrosin (CAS RN: 76-80-2), a member of the rotenoid family, was first isolated from Tephrosia purpurea (L.) Pers. and T. vogelii Hook.f., two tropical legumes traditionally used in African and Asian ethnopharmacology. Its molecular formula (C₂₃H₂₂O₇) and molecular weight (410.42 g/mol) classify it as a complex isoflavonoid derivative. Structurally, it is distinguished by a hydroxyl group at the 12a position of the rotenoid core, contrasting with deguelin, which lacks this substituent. The compound exhibits a melting point of 198°C and is sparingly soluble in chloroform.
Property | Value |
---|---|
CAS Registry Number | 76-80-2 |
Molecular Formula | C₂₃H₂₂O₇ |
Molecular Weight | 410.42 g/mol |
Melting Point | 198°C |
Tephrosin is predominantly found in Tephrosia species, where it accumulates in leaves and seeds. In T. vogelii, its concentration can reach 4% of the dry matter, making it a critical component of traditional fish poisons. Other notable sources include:
Rotenoids are defined by their cis-fused tetrahydrochromeno[3,4-b]chromene core. Tephrosin shares this scaffold but differs from deguelin (lacks the 12a-hydroxyl group) and rotenone (absence of a methyl group at the 3-position). This structural divergence influences its bioactivity, particularly in electron transport chain inhibition.
Early studies on Tephrosia species focused on their ethnopharmacological uses, including wound healing and antiparasitic applications. The isolation of rotenoids in the 20th century shifted focus to their biochemical mechanisms, particularly their inhibition of mitochondrial NADH:ubiquinone oxidoreductase (Complex I). Modern research emphasizes synthetic routes to improve scalability and explore structure-activity relationships.
Tephrosin is a rotenoid natural product with the molecular formula C₂₃H₂₂O₇ and a molecular weight of 410.422 daltons [1] [2] [3]. The compound belongs to the class of rotenones and exhibits a complex pentacyclic structure characterized by a 13,13a-dihydro-3H-chromeno[3,4-b]pyrano[2,3-h]chromen-7(7aH)-one core framework [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (7aR,13aR)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one [1] [2].
The structural elucidation reveals that tephrosin contains multiple functional groups including a ketone carbonyl, hydroxyl groups, methoxy substituents, and ether linkages within its polycyclic framework [4] [5]. The compound possesses a characteristic bis [1]benzopyrano system that forms the backbone of the rotenoid structure [4] [6]. Chemical Abstract Service has assigned the registry number 76-80-2 to this compound [1] [2] [4].
The structural complexity of tephrosin arises from its five interconnected ring systems, which include two benzene rings, two pyran rings, and one chromene ring [3] [4] [8]. The molecule features geminal dimethyl substitution at the 3,3-position and methoxy groups at positions 9 and 10 [1] [4] [5].
Tephrosin exists predominantly in the (7aR,13aR) stereoconfiguration, which represents the naturally occurring enantiomer [1] [3] [24]. This specific stereochemical arrangement is characterized by two defined stereocenters at positions 7a and 13a of the pentacyclic framework [3] [24]. The 7aR,13aR configuration places the hydroxyl group at position 7a in the R configuration and the carbon center at position 13a also in the R configuration [1] [3] [24].
The stereochemical assignment is supported by Nuclear Magnetic Resonance spectroscopy and X-ray crystallographic studies, which confirm the absolute configuration of the chiral centers [5] [24]. The International Chemical Identifier string includes stereochemical information indicating the specific three-dimensional arrangement: /t19-,23-/m1/s1, which corresponds to the (7aR,13aR) configuration [1] [24].
The naturally occurring form of tephrosin demonstrates optical activity due to its chiral centers, rotating plane-polarized light in a specific direction characteristic of the R,R configuration [20] [25]. This stereochemical arrangement is crucial for the compound's biological properties and distinguishes it from other stereoisomeric forms [20] [24] [25].
Racemic tephrosin represents a 50:50 mixture of the (7aR,13aR) and (7aS,13aS) enantiomers, which exhibits distinctly different properties compared to the optically pure natural product [20] [21] [25]. The racemic mixture displays no net optical activity because the equal proportions of enantiomers result in cancellation of their individual optical rotations [20] [25]. This optically inactive nature contrasts sharply with the naturally occurring (7aR,13aR) form, which demonstrates measurable specific rotation [20] [25] [39].
Synthetic routes often produce racemic tephrosin when stereocontrol is not implemented during the synthetic process [5] [22]. The racemic form can be distinguished from the natural enantiomer through polarimetry measurements, where the absence of optical rotation indicates the presence of equal amounts of both enantiomers [20] [21] [25]. Physical properties such as melting point and solubility may also differ between the racemic mixture and the pure enantiomer due to different crystal packing arrangements [20] [22].
The separation of racemic tephrosin into individual enantiomers requires chiral resolution techniques, which may involve the use of chiral auxiliaries or chromatographic methods employing chiral stationary phases [20] [21]. The biological activity profiles of the individual enantiomers may differ significantly, with the natural (7aR,13aR) configuration typically exhibiting the desired biological properties [22] [25].
Tephrosin exhibits distinctive physicochemical properties that characterize this rotenoid compound. The substance appears as crystalline prisms with a melting point of 198°C, though some literature reports a range of 218-220°C [4] [35] [36]. The compound demonstrates poor water solubility but shows good solubility in organic solvents including chloroform, diethyl ether, and acetone [4] [38]. Tephrosin is sparingly soluble in methanol and practically insoluble in water [4] [38].
The compound possesses a calculated density of 1.3±0.1 grams per cubic centimeter [6]. The boiling point has been estimated at 623.4±55.0°C at 760 millimeters of mercury pressure [6]. The flash point occurs at 219.3±25.0°C, indicating the temperature at which the compound can form an ignitable mixture with air [6].
Table 1: Physicochemical Properties of Tephrosin
Property | Value | Reference |
---|---|---|
Molecular Weight | 410.422 g/mol | [1] [2] [3] |
Melting Point | 198°C (218-220°C) | [4] [35] |
Density | 1.3±0.1 g/cm³ | [6] |
Boiling Point | 623.4±55.0°C at 760 mmHg | [6] |
Flash Point | 219.3±25.0°C | [6] |
Water Solubility | Practically insoluble | [4] [38] |
Organic Solvent Solubility | Soluble in CHCl₃, ether, acetone | [4] [38] |
The vapor pressure of tephrosin is extremely low at 0.0±1.9 millimeters of mercury at 25°C, indicating minimal volatility under standard conditions [6]. The logarithm of the octanol-water partition coefficient (LogP) is 4.48, suggesting high lipophilicity and potential for bioaccumulation [6]. The polar surface area has been calculated as 83.45 square angstroms, which influences the compound's membrane permeability characteristics [6].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for tephrosin through both proton and carbon-13 spectra [23] [26] [42]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments within the molecule [23] [26]. The aromatic protons typically appear in the range of 6.5-7.5 parts per million, reflecting the electronic environment of the benzene rings within the rotenoid framework [26] [42].
The methoxy groups present at positions 9 and 10 generate distinct singlet signals around 3.8-4.0 parts per million, characteristic of methyl groups attached to oxygen atoms [26] [42]. The geminal dimethyl groups at position 3,3 produce a singlet around 1.4-1.6 parts per million [26] [42]. The hydroxyl proton at position 7a appears as a broad signal that may be observed around 4.5-5.5 parts per million, depending on the solvent and concentration used [26].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the chemical environments of all carbon atoms in the tephrosin structure [42] [45]. The ketone carbonyl carbon typically resonates around 205-220 parts per million, characteristic of ketone functional groups [42] [45]. Aromatic carbons appear in the range of 125-150 parts per million, while the methoxy carbon atoms resonate around 55-60 parts per million [42] [45]. The quaternary carbon centers and those bearing hydroxyl groups show characteristic chemical shifts that aid in structural confirmation [42] [45].
Mass spectrometry analysis of tephrosin provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [10] [11] [43]. Electrospray ionization mass spectrometry typically generates a molecular ion peak at mass-to-charge ratio 411 corresponding to [M+H]⁺ in positive ion mode [1]. The exact mass of 410.136553 daltons confirms the molecular formula C₂₃H₂₂O₇ [3] [6].
Liquid chromatography-mass spectrometry analysis reveals characteristic fragment ions that provide structural information about the compound [1]. Major fragment ions include peaks at mass-to-charge ratios 193.049, 208.068, 207.065, 165.053, and 335.088 [1]. These fragmentation patterns result from the loss of specific functional groups and ring-opening reactions characteristic of rotenoid structures [43].
Table 2: Mass Spectrometry Fragmentation Data for Tephrosin
Fragment m/z | Relative Intensity (%) | Proposed Structure |
---|---|---|
411.139 | 72.81 | [M+H]⁺ |
365.138 | 69.20 | Loss of methoxy and methyl |
335.088 | 15.78 | Ring fragmentation |
208.071 | 64.03 | Aromatic fragment |
193.049 | 100.00 | Base peak fragment |
Gas chromatography-mass spectrometry provides additional fragmentation information under electron impact conditions [1]. The molecular ion peak may be observed with lower intensity due to the extensive fragmentation typical of rotenoid compounds under electron impact ionization [11] [17]. Other mass spectrometry techniques including tandem mass spectrometry can provide detailed structural elucidation through controlled fragmentation studies [43].
Infrared spectroscopy of tephrosin reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [14] [18]. The carbonyl stretch of the ketone functional group typically appears as a strong absorption around 1650-1680 reciprocal centimeters, characteristic of conjugated ketone systems [14] [18]. The hydroxyl group at position 7a generates a broad absorption band around 3200-3500 reciprocal centimeters due to oxygen-hydrogen stretching vibrations [14] [18] [30].
The aromatic carbon-carbon stretching vibrations produce multiple absorption bands in the 1450-1600 reciprocal centimeters region, reflecting the presence of benzene rings within the rotenoid structure [14] [18]. Carbon-hydrogen stretching vibrations of the aromatic protons appear around 3000-3100 reciprocal centimeters [14] [18]. The methoxy groups contribute characteristic carbon-oxygen stretching absorptions around 1000-1300 reciprocal centimeters [14] [18].
Ether linkages within the pentacyclic framework generate carbon-oxygen stretching absorptions in the 1000-1250 reciprocal centimeters region [14] [18]. The complex fingerprint region below 1500 reciprocal centimeters contains numerous absorption bands that provide a unique spectroscopic signature for tephrosin [14] [18]. Fourier transform infrared spectroscopy provides enhanced resolution and sensitivity for detailed functional group analysis [14] [18].
Ultraviolet-visible spectroscopy of tephrosin reveals characteristic absorption patterns that reflect the extended conjugation within the rotenoid chromophore system [15]. The compound exhibits strong absorption in the ultraviolet region due to π→π* electronic transitions within the aromatic ring systems [15]. The benzene rings and extended conjugation contribute to absorption maxima typically observed around 280-320 nanometers [15].
The rotenoid chromophore system generates characteristic absorption bands that distinguish tephrosin from other natural products [15]. The methoxy substituents and hydroxyl groups can influence the electronic transitions through their electron-donating effects [15]. Solvent effects may cause slight shifts in the absorption maxima due to interactions between the solvent and the electronic system of the molecule [15].
The extinction coefficients for the major absorption bands provide quantitative information about the electronic transitions [15]. The compound may exhibit multiple absorption maxima corresponding to different electronic transitions within the complex chromophore system [15]. Long-wavelength absorption tails extending into the visible region may contribute to any slight coloration observed in concentrated solutions [15].
The chemical reactivity of tephrosin is largely determined by its diverse functional groups, each contributing distinct reactivity patterns [16] [28] [29]. The ketone functional group at position 7 represents a highly reactive electrophilic center that can undergo nucleophilic addition reactions [31] [34]. This carbonyl group can participate in reduction reactions, potentially forming secondary alcohols under appropriate reducing conditions [31] [34]. The ketone also serves as a site for condensation reactions with nitrogen-containing nucleophiles such as hydrazines or hydroxylamines [31].
The hydroxyl group at position 7a exhibits typical alcohol reactivity, including the ability to undergo esterification and etherification reactions [29] [30]. This hydroxyl group can participate in hydrogen bonding interactions, influencing both the physical properties and biological activity of the compound [29] [30]. The hydroxyl functionality can be oxidized to form additional ketone groups under appropriate oxidizing conditions [29] [30].
The methoxy groups at positions 9 and 10 represent ether functionalities that are generally unreactive under mild conditions [32] [33]. However, these methoxy groups can undergo demethylation reactions under strong acidic conditions or through the action of specific enzymes [32]. The electron-donating nature of the methoxy groups influences the reactivity of adjacent aromatic positions [32] [16].
Table 3: Functional Group Reactivity in Tephrosin
Functional Group | Position | Reactivity Type | Typical Reactions |
---|---|---|---|
Ketone | C-7 | Electrophilic | Nucleophilic addition, reduction |
Hydroxyl | C-7a | Nucleophilic | Esterification, oxidation |
Methoxy | C-9, C-10 | Weakly reactive | Demethylation under harsh conditions |
Ether linkages | Multiple | Unreactive | Stable under most conditions |
Aromatic rings | Multiple | Electrophilic aromatic substitution | Limited due to deactivation |
The ether linkages within the pentacyclic framework are generally stable and unreactive under normal conditions [32] [33]. These structural elements provide rigidity to the molecular framework and resist hydrolysis except under very harsh acidic or basic conditions [32] [33]. The aromatic rings within the structure can potentially undergo electrophilic aromatic substitution reactions, though the electron-withdrawing effects of the ketone and the sterically hindered environment limit such reactivity [16] [28].
Environmental Hazard